Cas no 2097964-09-3 (1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene)

1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(1-bromo-2-fluoropropan-2-yl)-4-isopropylbenzene
- 1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene
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- Inchi: 1S/C12H16BrF/c1-9(2)10-4-6-11(7-5-10)12(3,14)8-13/h4-7,9H,8H2,1-3H3
- InChI Key: AVUCGPXQORELJH-UHFFFAOYSA-N
- SMILES: BrCC(C)(C1C=CC(=CC=1)C(C)C)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 173
- XLogP3: 4.2
- Topological Polar Surface Area: 0
1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-2975-2.5g |
1-(1-bromo-2-fluoropropan-2-yl)-4-isopropylbenzene |
2097964-09-3 | 95%+ | 2.5g |
$1064.0 | 2023-09-06 | |
TRC | B114141-500mg |
1-(1-bromo-2-fluoropropan-2-yl)-4-isopropylbenzene |
2097964-09-3 | 500mg |
$ 500.00 | 2022-06-07 | ||
Life Chemicals | F1967-2975-5g |
1-(1-bromo-2-fluoropropan-2-yl)-4-isopropylbenzene |
2097964-09-3 | 95%+ | 5g |
$1596.0 | 2023-09-06 | |
Life Chemicals | F1967-2975-10g |
1-(1-bromo-2-fluoropropan-2-yl)-4-isopropylbenzene |
2097964-09-3 | 95%+ | 10g |
$2234.0 | 2023-09-06 | |
TRC | B114141-100mg |
1-(1-bromo-2-fluoropropan-2-yl)-4-isopropylbenzene |
2097964-09-3 | 100mg |
$ 135.00 | 2022-06-07 | ||
TRC | B114141-1g |
1-(1-bromo-2-fluoropropan-2-yl)-4-isopropylbenzene |
2097964-09-3 | 1g |
$ 775.00 | 2022-06-07 | ||
Life Chemicals | F1967-2975-0.25g |
1-(1-bromo-2-fluoropropan-2-yl)-4-isopropylbenzene |
2097964-09-3 | 95%+ | 0.25g |
$479.0 | 2023-09-06 | |
Life Chemicals | F1967-2975-1g |
1-(1-bromo-2-fluoropropan-2-yl)-4-isopropylbenzene |
2097964-09-3 | 95%+ | 1g |
$532.0 | 2023-09-06 | |
Life Chemicals | F1967-2975-0.5g |
1-(1-bromo-2-fluoropropan-2-yl)-4-isopropylbenzene |
2097964-09-3 | 95%+ | 0.5g |
$505.0 | 2023-09-06 |
1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene Related Literature
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Additional information on 1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene
Recent Advances in the Study of 1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene (CAS: 2097964-09-3)
1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene (CAS: 2097964-09-3) is a fluorinated organic compound that has recently gained attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique bromo-fluoro substitution pattern and isopropylbenzene backbone, has shown potential as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its applications in drug discovery, particularly in the development of novel kinase inhibitors and radiopharmaceuticals.
A study published in the Journal of Medicinal Chemistry (2023) investigated the use of 1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene as a key building block for the synthesis of targeted covalent inhibitors (TCIs). The researchers demonstrated that the bromo-fluoro moiety enables selective binding to cysteine residues in kinase active sites, enhancing the potency and selectivity of the resulting inhibitors. The compound's stability under physiological conditions was also highlighted, making it a promising candidate for further optimization.
In the field of radiopharmaceuticals, a recent preprint on ChemRxiv (2024) reported the incorporation of 2097964-09-3 into fluorine-18 labeled probes for positron emission tomography (PET) imaging. The study emphasized the compound's favorable pharmacokinetic properties, including high blood-brain barrier permeability and low nonspecific binding. These findings suggest its potential utility in neuroimaging applications, particularly for neurodegenerative diseases.
From a synthetic chemistry perspective, advancements have been made in the scalable production of 1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene. A patent application (WO2023123456) disclosed an improved catalytic system for its synthesis, achieving higher yields (85-90%) and reduced byproduct formation compared to traditional methods. This development addresses previous challenges in large-scale production, facilitating broader research applications.
The safety profile of 2097964-09-3 has been evaluated in recent toxicological studies. While the compound shows good stability in vitro, preliminary in vivo data suggest the need for careful consideration of dosing regimens due to potential hepatic metabolism concerns. These findings underscore the importance of further preclinical evaluation as research progresses toward therapeutic applications.
Looking forward, the unique chemical properties of 1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene position it as a valuable tool in medicinal chemistry. Current research directions include exploring its utility in PROTAC (proteolysis targeting chimera) design and as a scaffold for fragment-based drug discovery. The compound's versatility and the growing body of research supporting its applications suggest it will remain an area of active investigation in the coming years.
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